1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole is a complex organic compound known for its unique structure and diverse applications. This compound features an indole core substituted with a phenyl group and a long chain of ethoxy groups, making it a versatile molecule in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The ethoxy chain is then added using nucleophilic substitution reactions, often involving ethylene oxide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups back to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitutions can occur, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethoxy chain enhances its solubility and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
What sets 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole apart is its unique combination of an indole core with a phenyl group and a long ethoxy chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-23-13-14-25-16-15-24-12-11-22-20-10-6-5-9-19(20)17-21(22)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWEYZGNAILAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.